molecular formula C21H20O9 B1514287 5,7-dihydroxy-2-phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one CAS No. 28368-57-2

5,7-dihydroxy-2-phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one

Cat. No.: B1514287
CAS No.: 28368-57-2
M. Wt: 416.4 g/mol
InChI Key: KLLCDVSOGLKTDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chrysin 6-C-glucoside is a flavonoid glycoside derived from chrysin, a naturally occurring flavone found in various plants, honey, and propolis. This compound is characterized by the attachment of a glucose molecule to the chrysin structure through a carbon-carbon bond at the sixth position. Chrysin 6-C-glucoside exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Mechanism of Action

Target of Action

Chrysin 6-C-glucoside, a natural bioactive compound, has been found to target a variety of cellular components. It has been reported to inhibit α-glucosidase , a key enzyme in the breakdown of carbohydrates into simple sugars, making it potentially useful for type 2 diabetes treatment . In cancer cells, it has been shown to stimulate apoptosis , a process of programmed cell death that is often dysregulated in cancer .

Mode of Action

The mode of action of chrysin 6-C-glucoside involves several mechanisms. In cancer cells, it induces apoptosis by facilitating the release of cytochrome C from the mitochondria, activating caspase-3, inhibiting the activity of the XIAP molecule, and reducing AKT phosphorylation, thereby triggering the PI3K pathway . These actions result in the death of cancer cells and the inhibition of tumor growth .

Biochemical Pathways

Chrysin 6-C-glucoside affects several biochemical pathways. It has been shown to activate the AMPK pathway and suppress the mTOR and lipogenic pathways . It also stimulates the expression of genes controlling mitochondrial biogenesis in hepatic tissues . These actions can lead to a variety of downstream effects, including the inhibition of cell proliferation and the induction of apoptosis .

Pharmacokinetics

The pharmacokinetics of chrysin 6-C-glucoside involve its absorption, distribution, metabolism, and excretion (ADME). Chrysin 6-c-glucoside has poor oral bioavailability due to its low aqueous solubility, rapid metabolism mediated by ugts and sult, and efficient excretion through efflux transporters including bcrp and mrp2 .

Result of Action

The result of chrysin 6-C-glucoside’s action is the inhibition of cell proliferation and the induction of apoptosis in targeted cells . This can lead to the inhibition of tumor growth and neoplasticity in cancer cells . It also has potential therapeutic effects in type 2 diabetes treatment by inhibiting α-glucosidase .

Action Environment

The action of chrysin 6-C-glucoside can be influenced by various environmental factors. For instance, its solubility and stability can be affected by the pH and temperature of its environment. Moreover, its bioavailability can be influenced by the presence of other compounds, such as those found in the gastrointestinal tract

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dihydroxy-2-phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one can be achieved through biotransformation methods using engineered microbial strains. For instance, Escherichia coli strains have been engineered to express specific glycosyltransferases, such as UGT708D1 from Glycine max and GtUF6CGT1 from Gentiana triflora, which facilitate the glucosylation of chrysin .

Industrial Production Methods

Industrial production of this compound can be scaled up using fermentation techniques. The engineered microbial strains are cultured in large-scale fermenters, where the biotransformation process is optimized to achieve high yields of the desired compound. The fermentation broth is then subjected to purification processes, such as high-performance liquid chromatography (HPLC), to isolate and purify this compound .

Properties

IUPAC Name

5,7-dihydroxy-2-phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O9/c22-8-14-17(25)19(27)20(28)21(30-14)16-11(24)7-13-15(18(16)26)10(23)6-12(29-13)9-4-2-1-3-5-9/h1-7,14,17,19-22,24-28H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLCDVSOGLKTDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-dihydroxy-2-phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one
Reactant of Route 2
5,7-dihydroxy-2-phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one
Reactant of Route 3
5,7-dihydroxy-2-phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one
Reactant of Route 4
5,7-dihydroxy-2-phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one
Reactant of Route 5
5,7-dihydroxy-2-phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one
Reactant of Route 6
5,7-dihydroxy-2-phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one
Customer
Q & A

Q1: What is the significance of finding chrysin 6-C-glucoside in Leptadenia hastata?

A: Leptadenia hastata is a traditional African medicinal plant used to treat various ailments []. Identifying and quantifying its chemical constituents, including chrysin 6-C-glucoside, is crucial for understanding its potential therapeutic benefits. A study utilized advanced techniques like UHPLC-Q-TOF-MS and UHPLC-DAD to achieve this, revealing the presence of chrysin 6-C-glucoside within a specific concentration range []. This quantitative data contributes to the development of standardized extracts and quality control measures for this important medicinal plant [].

Q2: How does the presence of chrysin 6-C-glucoside in the ethanol extract of Psidium guajava leaves contribute to our understanding of its bioactivity?

A: Research has shown that the ethanol extract of Psidium guajava leaves, which contains chrysin 6-C-glucoside, exhibits a significant inhibitory effect (61.3%) against the proliferation of the colon cancer cell line SW480 []. This finding suggests that chrysin 6-C-glucoside, along with other identified compounds, might contribute to the potential anticancer properties of this plant extract. Further research is needed to isolate the specific effects of chrysin 6-C-glucoside and elucidate its mechanism of action in this context.

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